molecular formula C12H15N3S2 B4611219 4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 725226-97-1

4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B4611219
CAS No.: 725226-97-1
M. Wt: 265.4 g/mol
InChI Key: FXBHGCWLUDUVBV-UHFFFAOYSA-N
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Description

4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a thiol group, and a sulfanyl-methyl substituent attached to a methylbenzyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

4-methyl-3-[(3-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-9-4-3-5-10(6-9)7-17-8-11-13-14-12(16)15(11)2/h3-6H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBHGCWLUDUVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124098
Record name 2,4-Dihydro-4-methyl-5-[[[(3-methylphenyl)methyl]thio]methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725226-97-1
Record name 2,4-Dihydro-4-methyl-5-[[[(3-methylphenyl)methyl]thio]methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725226-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-methyl-5-[[[(3-methylphenyl)methyl]thio]methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the sulfanyl-methyl group.

    Substitution: The methylbenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action of 4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the thiol group can interact with metal ions or form disulfide bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-methylbenzyl group in 4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol

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